molecular formula C18H26Br2N2 B12563613 1-Octyl-2,2'-bipyridin-1-ium dibromide CAS No. 154356-42-0

1-Octyl-2,2'-bipyridin-1-ium dibromide

Cat. No.: B12563613
CAS No.: 154356-42-0
M. Wt: 430.2 g/mol
InChI Key: GBERMXQDAABGBX-UHFFFAOYSA-M
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Description

1-Octyl-2,2’-bipyridin-1-ium dibromide is a bipyridinium salt, which is a class of compounds known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an octyl group attached to the nitrogen atom of the bipyridine ring, and it is paired with two bromide ions.

Preparation Methods

The synthesis of 1-Octyl-2,2’-bipyridin-1-ium dibromide typically involves the alkylation of 2,2’-bipyridine with an octyl halide, followed by the addition of a bromide source to form the dibromide salt. The reaction conditions often include the use of a polar solvent such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Octyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Octyl-2,2’-bipyridin-1-ium dibromide involves its interaction with molecular targets through coordination with metal ions. The bipyridine ring can chelate metal ions, altering their electronic properties and facilitating various catalytic processes. The octyl group enhances the compound’s solubility in organic solvents, making it more versatile in different reaction environments .

Comparison with Similar Compounds

1-Octyl-2,2’-bipyridin-1-ium dibromide can be compared with other bipyridinium salts such as:

    1,1’-Diethyl-2,2’-bipyridinium dibromide: Similar in structure but with ethyl groups instead of octyl, leading to different solubility and reactivity properties.

    1,1’-Dimethyl-4,4’-bipyridinium dichloride:

The uniqueness of 1-Octyl-2,2’-bipyridin-1-ium dibromide lies in its long alkyl chain, which imparts distinct solubility and interaction characteristics, making it suitable for specific applications in organic and coordination chemistry .

Properties

CAS No.

154356-42-0

Molecular Formula

C18H26Br2N2

Molecular Weight

430.2 g/mol

IUPAC Name

1-octyl-2-pyridin-1-ium-2-ylpyridin-1-ium;dibromide

InChI

InChI=1S/C18H25N2.2BrH/c1-2-3-4-5-6-10-15-20-16-11-8-13-18(20)17-12-7-9-14-19-17;;/h7-9,11-14,16H,2-6,10,15H2,1H3;2*1H/q+1;;/p-1

InChI Key

GBERMXQDAABGBX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[Br-].[Br-]

Origin of Product

United States

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